

A Comparative Analysis of Isobutyl Cinnamate and Isoamyl Cinnamate Flavor Profiles

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Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: B085938

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For researchers, scientists, and professionals in the dynamic fields of drug development and food science, a nuanced understanding of flavor excipients is paramount. **Isobutyl cinnamate** and isoamyl cinnamate, two structurally similar ester compounds, are frequently utilized for their characteristic aromatic profiles. This guide provides a detailed comparative analysis of their flavor and aroma, summarizing their chemical properties and outlining the methodologies for their sensory evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these cinnamates is essential for their effective application. Both are esters of cinnamic acid, differing only in their alcohol moiety—isobutanol for **isobutyl cinnamate** and isoamyl alcohol for isoamyl cinnamate. This seemingly minor structural difference gives rise to distinct sensory characteristics.

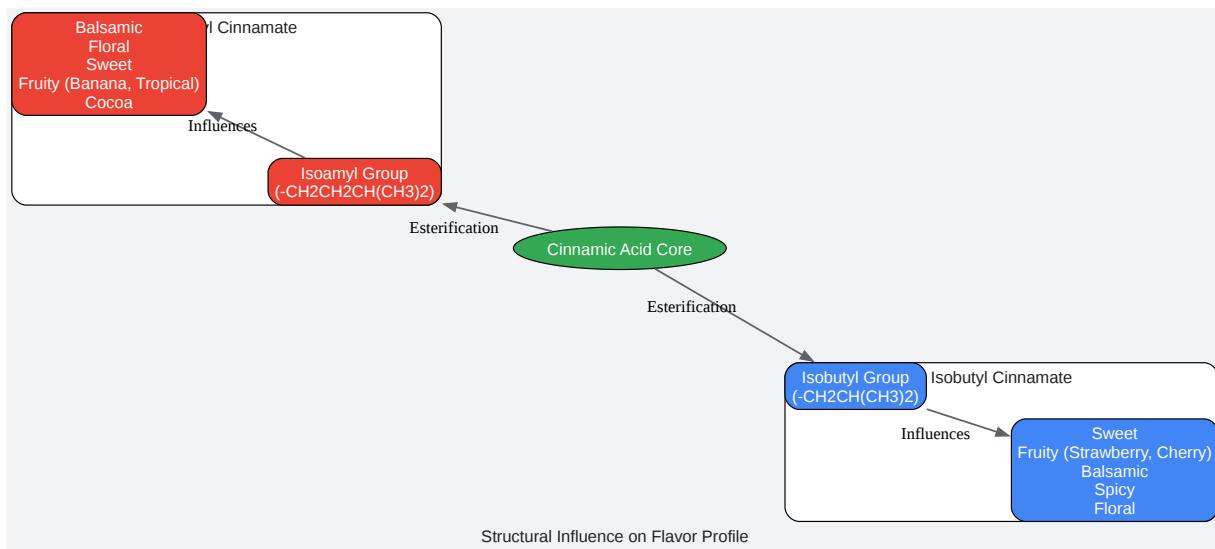
Property	Isobutyl Cinnamate	Isoamyl Cinnamate
IUPAC Name	2-methylpropyl (E)-3-phenylprop-2-enoate	3-methylbutyl (E)-3-phenylprop-2-enoate
CAS Number	122-67-8	7779-65-9
Molecular Formula	C ₁₃ H ₁₆ O ₂	C ₁₄ H ₁₈ O ₂
Molecular Weight	204.26 g/mol	218.29 g/mol
Appearance	Colorless to light yellow oily liquid[1]	Colorless to pale yellow liquid[2]
Boiling Point	287 °C	310 °C
Density	~1.0 g/mL at 25 °C	~0.995 g/mL at 25 °C
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[1]	Insoluble in water; soluble in alcohol and oils.[3]

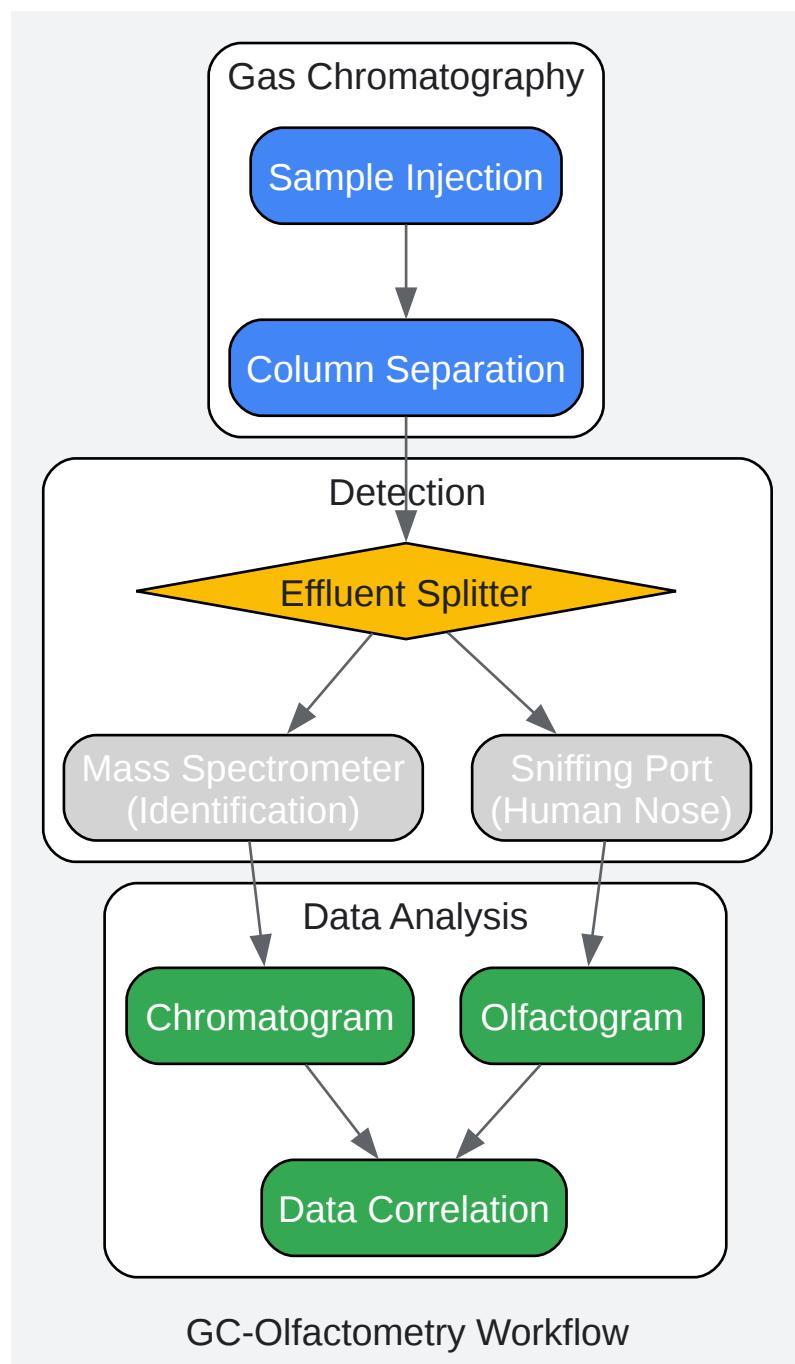
Comparative Flavor and Aroma Profile

While both compounds share a generally sweet and balsamic character, their flavor profiles exhibit notable differences. The following table summarizes the qualitative descriptors attributed to each compound based on sensory evaluations.

Sensory Descriptor	Isobutyl Cinnamate	Isoamyl Cinnamate
Primary Notes	Sweet, Fruity, Balsamic, Spicy, Floral[4][5][6]	Balsamic, Floral, Sweet, Fruity, Spicy[1][5]
Specific Nuances	Strawberry, Cherry, Labdanum[4]	Cocoa, Banana, Tropical Fruits, Pear[5][7]
Overall Impression	A sweet, fruity-balsamic aroma with spicy and floral undertones, often compared to red fruits.[4]	A balsamic and floral scent with sweet and fruity notes, distinguished by hints of cocoa and tropical fruits.[5]

The structural variation between the isobutyl and isoamyl groups directly influences the perceived aroma. The slightly larger isoamyl group in isoamyl cinnamate contributes to its heavier, more complex aroma profile with distinct cocoa and tropical notes. In contrast, the isobutyl group in **isobutyl cinnamate** is associated with a lighter, fruitier character reminiscent of berries.





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